molecular formula C14H10Cl3NOS B5711810 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide

2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide

Cat. No. B5711810
M. Wt: 346.7 g/mol
InChI Key: QIURHBJEEAQVRH-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of substituted ureas and is known for its high efficacy and long-lasting effects.

Mechanism of Action

2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide works by inhibiting photosynthesis in plants, which leads to the death of the weed. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of the plant by affecting the synthesis of nucleic acids and proteins. It also affects the metabolism of carbohydrates and lipids, which leads to the accumulation of toxic metabolites in the plant. In addition, 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been shown to have toxic effects on aquatic organisms, such as fish and algae, when it enters water bodies through runoff.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. It is also stable and has a long shelf life, which makes it easy to store and transport. However, it is important to note that 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide is toxic and should be handled with care. It can cause skin irritation and respiratory problems if it is inhaled or ingested.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. One area of research is the development of new herbicides based on the structure of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. This could lead to the discovery of more effective and environmentally friendly herbicides. Another area of research is the study of the toxic effects of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide on aquatic organisms and the development of strategies to minimize its impact on the environment. Finally, the potential use of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide in the treatment of cancer and other diseases is an area of research that requires further investigation.

Synthesis Methods

The synthesis of 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide involves the reaction between 2,3-dichloroaniline and methyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to obtain 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide. This process is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture, horticulture, and forestry to control weeds in crops, orchards, and forests. In addition, 2-chloro-N-(2,3-dichlorophenyl)-5-(methylthio)benzamide has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

2-chloro-N-(2,3-dichlorophenyl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NOS/c1-20-8-5-6-10(15)9(7-8)14(19)18-12-4-2-3-11(16)13(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIURHBJEEAQVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dichlorophenyl)-5-methylsulfanylbenzamide

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